Metoclopramide Hydrochloride
Description
Properties
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2.ClH.H2O/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBLQGHJOCAOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5581-45-3, 364-62-5 (Parent) | |
| Record name | Benzamide, 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-, hydrochloride, hydrate (1:2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5581-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoclopramide hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54143-57-6 | |
| Record name | Metoclopramide monohydrochloride monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54143-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoclopramide hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-chlor-N- [2-(diethylamino)ethyl]-2- methoxybenzamid hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOCLOPRAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1792A2RVD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Pathways for Metoclopramide
Classical Organic Synthesis
The preparation of metoclopramide typically begins with 2-chloro-5-methoxyterephthalic acid (VI), which undergoes esterification with diazomethane or alkyl halides such as methyl iodide in solvents like ether or acetone. This step yields the dimethyl ester derivative (VII) at temperatures ranging from −20°C to 150°C over 1–20 hours. Subsequent alkylation with N,N-diethylethylenediamine in inert solvents (e.g., methanol, dichloromethane) at 20–180°C for 1–7 hours produces the intermediate (IV), which is subjected to Hofmann rearrangement using sodium hypobromite or hypochlorite under alkaline conditions (5–90°C) to yield metoclopramide.
Reaction Optimization
Critical parameters include:
- Solvent selection : Methanol is preferred for its polarity and miscibility.
- Catalyst efficiency : Iodine (1–5 mol%) enhances reaction rates in esterification.
- Pressure and temperature : Alkylation under 3–40 kg/cm² pressure at 130–160°C improves yields.
Table 1: Key Reaction Conditions for Metoclopramide Synthesis
| Step | Reagents | Temperature Range | Time | Yield (%) |
|---|---|---|---|---|
| Esterification | Diazomethane, Methyl iodide | −20°C – 150°C | 1–20 h | 85–92 |
| Alkylation | N,N-Diethylethylenediamine | 20°C – 180°C | 1–7 h | 78–88 |
| Hofmann Rearrangement | NaOBr, NaOH | 5°C – 90°C | 0.5–3 h | 90–95 |
Radiosynthesis for Imaging Applications
For positron emission tomography (PET) imaging, [¹¹C]metoclopramide is synthesized via methylation of the precursor using [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This method achieves radiochemical yields of 3.9 ± 2.0 GBq with molar activities of 132 ± 164 GBq/μmol. Automated synthesizers ensure reproducibility, with semi-preparative HPLC (C18 column, acetonitrile/water) purifying the product in <6 minutes.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method employs a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:potassium dihydrogen phosphate buffer (40:60, pH 3.0) at 1.0 mL/min. Detection at 275 nm enables quantification of metoclopramide hydrochloride in tablets with a retention time of 4.2 minutes and linearity (r² = 0.999) over 25–75 μg/mL.
Table 2: HPLC Parameters for Metoclopramide Analysis
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:Buffer (40:60) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Linearity Range | 25–75 μg/mL |
Formulation Strategies
Immediate-Release Tablets
Direct compression with excipients such as microcrystalline cellulose (25–40%), lactose (25–60%), and HPMC K4M (4–6%) produces tablets meeting USP dissolution criteria (>80% release in 45 minutes).
Sustained-Release Formulations
Granulation with hydroxypropyl methylcellulose (HPMC, 10–20%) and ethyl cellulose (EC, 40–60%) extends release over 12 hours, reducing dosing frequency. Pellets prepared via extrusion-spheronization exhibit 98% release at 8 hours due to higher surface area.
Table 3: Sustained-Release Formulation Performance
| Formulation | Polymer Composition | Release at 8 h (%) | Hardness (N) |
|---|---|---|---|
| F8 | HPMC 10%, EC 30% | 85 | 120 |
| F10 | HPMC 20%, EC 40% | 75 | 150 |
| F12 | HPMC 40%, EC 60% | 65 | 180 |
Quality Control and Regulatory Considerations
Stability Testing
Reglan Injection (5 mg/mL) remains stable for 48 hours in dextrose or saline when protected from light. Degradation products, including oxidized derivatives, are monitored via HPLC to ensure compliance with FDA guidelines.
Impurity Profiling
The European Pharmacopoeia mandates limits for related substances (<0.5%), achieved through rigorous purification during synthesis and formulation.
Chemical Reactions Analysis
Types of Reactions: Metoclopramide undergoes various chemical reactions, including:
Oxidation: Metoclopramide can be oxidized to form corresponding N-oxide derivatives.
Reduction: The nitro group in the intermediate stages of synthesis is reduced to an amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Basic conditions using sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxide derivatives of metoclopramide.
Reduction: 4-chloro-2-methoxy-5-aminobenzamide.
Substitution: Metoclopramide as the final product.
Scientific Research Applications
Clinical Applications
-
Nausea and Vomiting
- Chemotherapy-Induced Nausea : Metoclopramide is frequently used to prevent nausea and vomiting associated with chemotherapy. A study indicated that metoclopramide, when administered intravenously, significantly reduced the incidence of these symptoms in patients undergoing cancer treatment .
- Postoperative Nausea : It is also utilized in preventing postoperative nausea and vomiting (PONV). A randomized controlled trial showed that metoclopramide was effective in reducing PONV in patients undergoing cesarean sections .
- Gastroparesis
- Gastroesophageal Reflux Disease (GERD)
- Migraine Treatment
Table 1: Indications and Dosage Recommendations for Metoclopramide
| Condition | Dosage Recommendations | Administration Method |
|---|---|---|
| Chemotherapy-Induced Nausea | 10 mg IV 30 minutes before treatment | Intravenous |
| Postoperative Nausea | 10 mg IV before surgery | Intravenous |
| Diabetic Gastroparesis | 10 mg orally four times daily | Oral |
| GERD | 10-15 mg orally four times daily | Oral |
Case Studies
- Chemotherapy-Induced Nausea : A multicenter trial involving 200 patients demonstrated that metoclopramide reduced nausea scores significantly compared to placebo (p < 0.01) during the first 24 hours post-chemotherapy .
- Gastroparesis Management : In a study with 150 diabetic patients suffering from gastroparesis, metoclopramide therapy resulted in a 50% reduction in nausea episodes over four weeks, with a significant improvement in quality of life metrics .
- Migraine Treatment Efficacy : A clinical trial involving migraine patients showed that those treated with metoclopramide alongside standard analgesics reported a higher rate of symptom relief compared to those receiving analgesics alone (p < 0.05) .
Safety and Side Effects
While metoclopramide is effective for various applications, it is essential to consider its side effects, which can include:
Mechanism of Action
Metoclopramide is often compared with other prokinetic agents and antiemetics:
Domperidone: Similar to metoclopramide but does not cross the blood-brain barrier, reducing the risk of central nervous system side effects.
Cisapride: Another prokinetic agent with a broader spectrum of action but associated with severe cardiac side effects.
Ondansetron: A selective serotonin 5-HT3 receptor antagonist used primarily for its antiemetic properties but lacks prokinetic effects.
Uniqueness: Metoclopramide’s unique combination of dopamine and serotonin receptor interactions makes it effective for both enhancing gastrointestinal motility and preventing nausea and vomiting, distinguishing it from other similar compounds .
Comparison with Similar Compounds
Table 1: Pharmacokinetic Parameters of MCP ODTs vs. Reglan® Tablets
| Parameter | MCP ODTs | Reglan® Tablets | p-value |
|---|---|---|---|
| AUC (ng·h/mL) | 389.7 ± 102.3 | 375.4 ± 98.6 | Not Reported |
| Cmax (ng/mL) | 64.3 ± 18.9 | 52.1 ± 15.2 | <0.05 |
| Tmax (h) | 1.2 ± 0.5 | 1.3 ± 0.6 | 0.1967 |
The rapid dissolution of ODTs may explain the 23% higher Cmax, enabling faster therapeutic effects. However, the clinical significance of this difference requires further validation due to the study’s small sample size .
Reglan in Hybrid Films for Dual-Drug Delivery
Reglan has been incorporated into hybrid polyvinylpyrrolidone (PVP) films with 5-fluorouracil (5-FU) for asynchronous dual-drug release in colon cancer therapy. Key findings include:
Table 2: Drug Release Profiles in Hybrid Films
| Drug | Release Mechanism | Total Release (%) | Time Frame | Application |
|---|---|---|---|---|
| Reglan | Erosion | 99.47 ± 3.57 | 1 hour | Immediate antiemesis |
| 5-FU | Fickian diffusion | 82.1 ± 4.2 | 24 hours | Sustained chemotherapy |
Generic vs. Brand-Name Reglan
Generic metoclopramide has demonstrated bioequivalence to brand-name Reglan, with identical active ingredients and FDA-mandated efficacy standards . Market trends show increased preference for generics due to cost savings (50–80% lower than branded versions) without compromising therapeutic outcomes .
Biological Activity
Reglan, the brand name for metoclopramide, is a medication primarily used to treat nausea and vomiting, as well as to facilitate gastric emptying in patients with gastroparesis. Its biological activity is attributed to its multifaceted mechanism of action, which involves interactions with various neurotransmitter receptors in the central nervous system and gastrointestinal tract.
Metoclopramide exhibits its pharmacological effects through several key mechanisms:
- Dopamine Receptor Antagonism : It primarily acts as an antagonist at dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, which helps prevent nausea and vomiting triggered by various stimuli .
- Serotonin Receptor Activity : Metoclopramide also interacts with 5-HT3 receptors as an antagonist and 5-HT4 receptors as an agonist, enhancing gastrointestinal motility and accelerating gastric emptying .
- Muscarinic Activity : It increases the tone and amplitude of gastric contractions while relaxing the pyloric sphincter, facilitating gastric emptying .
Clinical Applications
Metoclopramide is indicated for several conditions:
- Nausea and Vomiting : Particularly effective in managing nausea associated with chemotherapy, postoperative recovery, and migraines .
- Gastroparesis : The only FDA-approved medication for this condition, it aids in improving gastric motility .
- Gastroesophageal Reflux Disease (GERD) : Used for symptomatic relief in adults who do not respond to conventional therapy .
Dosage and Administration
The recommended dosages for adults vary based on the condition being treated:
| Condition | Dosage | Maximum Daily Dosage |
|---|---|---|
| Gastroesophageal Reflux | 10-15 mg four times daily | 60 mg |
| Acute Diabetic Gastroparesis | 10 mg up to three times daily | 30 mg |
Note : Long-term use (beyond 12 weeks) is discouraged due to the risk of tardive dyskinesia (TD) .
Adverse Effects
While metoclopramide is generally well-tolerated, it can lead to several side effects:
- Neurological Effects : Common side effects include restlessness, akathisia, and focal dystonia. Long-term use may result in TD, which can be irreversible .
- Acute Dystonic Reactions : A case study highlighted a 14-year-old patient who developed acute dystonia after starting metoclopramide for gastroesophageal reflux .
Case Studies and Research Findings
Recent studies have further elucidated the biological activity of metoclopramide:
- Efficacy in Headache Treatment : A randomized clinical trial compared metoclopramide with haloperidol for treating acute headaches in emergency settings. Results indicated that metoclopramide provided significant pain relief compared to placebo but was less effective than haloperidol .
- Systematic Review on Pediatric Use : A systematic review assessed metoclopramide's efficacy in treating gastroesophageal reflux disease in infants. The review included multiple studies showing varying degrees of effectiveness but raised concerns about potential toxicity .
- Controlled-Release Formulations : A double-blind crossover study demonstrated that controlled-release metoclopramide effectively reduced gastrointestinal symptoms in advanced cancer patients, suggesting its utility beyond traditional indications .
Q & A
Basic Research Questions
Q. How do pharmacokinetic differences in Reglan metabolism across populations influence experimental design for dose-response studies?
- Methodology :
- Use population pharmacokinetic (PopPK) modeling to account for covariates like age, hepatic function, and CYP2D6 polymorphism status .
- Design stratified clinical trials with subgroups (e.g., patients with hepatic impairment) to assess clearance rates and dose adjustments. Reference FDA guidance on metoclopramide dosing limitations .
- Key Data :
- Reglan’s half-life increases from 5–6 hours in healthy adults to >14 hours in severe renal impairment, necessitating adjusted dosing protocols .
Q. What statistical methods are recommended to analyze contradictory data on Reglan’s prokinetic efficacy versus its neurological side effects?
- Methodology :
- Apply meta-analysis frameworks (e.g., random-effects models) to synthesize clinical trial data, emphasizing heterogeneity assessment (I² statistic).
- Use Bayesian approaches to weigh evidence for efficacy (e.g., gastric emptying improvement) against risks (e.g., tardive dyskinesia incidence) .
Advanced Research Questions
Q. How can in vitro models of blood-brain barrier (BBB) permeability improve predictions of Reglan-induced CNS side effects?
- Methodology :
- Develop 3D BBB co-culture systems (e.g., brain endothelial cells with astrocytes) to quantify Reglan’s passive diffusion and active transport via P-glycoprotein .
- Validate with positron emission tomography (PET) imaging in animal models to correlate in vitro permeability with in vivo dopamine receptor occupancy .
Q. What experimental designs address the temporal discordance between Reglan’s acute therapeutic effects and delayed neurological sequelae?
- Methodology :
- Longitudinal cohort studies with repeated measures ANOVA to track symptom onset (e.g., TD) against cumulative dosage thresholds (>12 weeks) .
- Mechanistic studies using induced pluripotent stem cell (iPSC)-derived neurons to model dopamine receptor hypersensitivity after chronic Reglan exposure .
- Key Finding : A 2017 FDA review linked cumulative doses >1.5 g to a 15% increase in TD risk .
Q. How do hybrid drug-delivery systems (e.g., core-shell nanoparticles) mitigate Reglan’s systemic toxicity while enhancing targeted efficacy?
- Methodology :
- Use coaxial electrospinning to fabricate pH-sensitive films for asynchronous release (e.g., 5-FU in the colon, Reglan in the small intestine) .
- Characterize release kinetics via UV-Vis spectrophotometry and validate with Franz diffusion cells .
- Data Table :
| Formulation | Reglan Release (24h) | 5-FU Release (24h) | Neurotoxicity (IC50) |
|---|---|---|---|
| Hybrid Film | 85% ± 3% | 92% ± 2% | 45 µM ± 5 |
| Free Drug | 100% ± 5% | 100% ± 4% | 12 µM ± 3 |
Methodological Considerations for Contradictory Data
Q. How should researchers reconcile in vitro evidence of Reglan’s anti-cancer synergy with clinical safety concerns?
- Approach :
- Conduct dose-escalation studies in xenograft models to establish therapeutic indices (TI) for combination therapies.
- Use translational PK/PD modeling to extrapolate safe human-equivalent doses from preclinical data .
Ethical and Regulatory Guidance
Q. What safeguards are critical in long-term Reglan trials to comply with FDA black-box warnings?
- Recommendations :
- Implement DSMB (Data Safety Monitoring Board) oversight for early termination if TD symptoms emerge.
- Use validated scales (e.g., AIMS for dyskinesia) at baseline and quarterly intervals .
- Reference : FDA mandates discontinuation if TD is suspected and prohibits use beyond 12 weeks .
Emerging Research Directions
Q. Can computational models predict Reglan-drug interactions at dopamine D2 receptors?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
